![molecular formula C9H17NO3 B13159382 6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol](/img/structure/B13159382.png)
6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol is a chemical compound with the molecular formula C₉H₁₇NO₃ It is characterized by a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a 1,4-dioxepan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol typically involves the reaction of cyclopropylamine with a suitable precursor that contains the 1,4-dioxepan ring. One common method involves the use of a Mannich reaction, where cyclopropylamine reacts with formaldehyde and a compound containing the 1,4-dioxepan ring under acidic conditions . The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-amine
- 6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-carboxylic acid
Uniqueness
6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol is unique due to its specific combination of a cyclopropyl group and a 1,4-dioxepan ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H17NO3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
6-[1-(aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol |
InChI |
InChI=1S/C9H17NO3/c10-5-8(1-2-8)9(11)6-12-3-4-13-7-9/h11H,1-7,10H2 |
Clave InChI |
PQODLCDIQLBCHS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CN)C2(COCCOC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13159299.png)
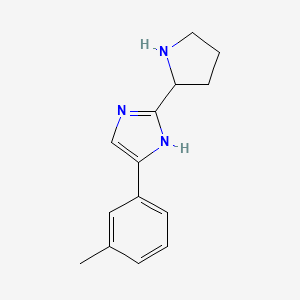
![5-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B13159311.png)
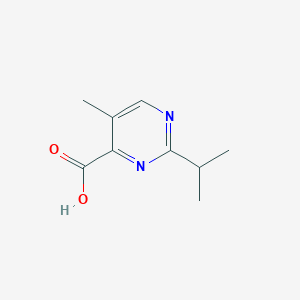
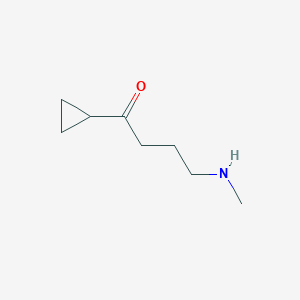
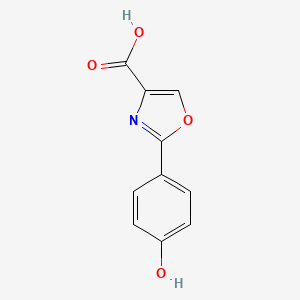
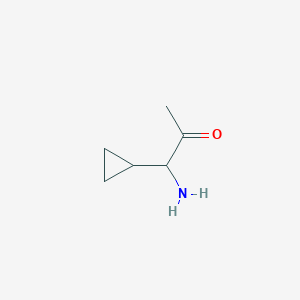
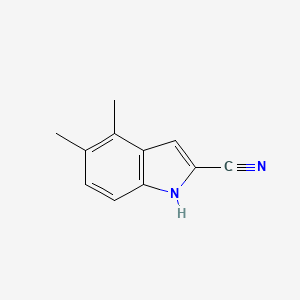
![3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione](/img/structure/B13159357.png)
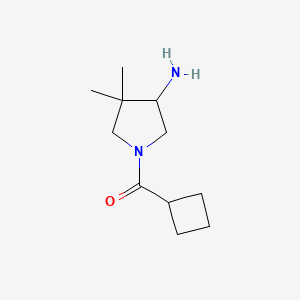

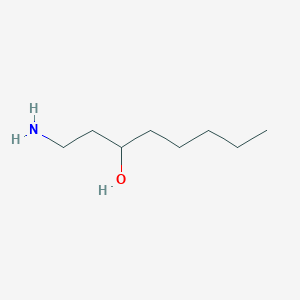
![tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate](/img/structure/B13159389.png)
![1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyl-propan-1-ol](/img/structure/B13159390.png)
